molecular formula C17H28N2O2 B7577599 2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide

2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide

Cat. No. B7577599
M. Wt: 292.4 g/mol
InChI Key: VFJNWZDZCFZWHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is an important protein involved in the signaling pathway of B cells, a type of white blood cell that plays a critical role in the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies and autoimmune diseases.

Mechanism of Action

2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide works by inhibiting the activity of BTK, a protein that plays a critical role in B cell signaling. By blocking BTK, 2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide prevents the activation of downstream signaling pathways that promote cell survival and proliferation. This leads to the death of cancerous B cells and the suppression of the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide has been shown to have a selective inhibitory effect on BTK, with minimal effects on other kinases. It has also been shown to induce apoptosis (cell death) in cancerous B cells and to inhibit the production of inflammatory cytokines in autoimmune diseases. In preclinical studies, 2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide has demonstrated potent anti-tumor activity and has been well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide is its selectivity for BTK, which reduces the risk of off-target effects. Another advantage is its ability to induce apoptosis in cancerous B cells, which may be beneficial in the treatment of B cell malignancies. However, 2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown. Additionally, 2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide may have limitations in terms of its pharmacokinetics and bioavailability, which could affect its effectiveness as a treatment.

Future Directions

There are several potential future directions for research on 2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide. One area of interest is the development of combination therapies that incorporate 2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide with other drugs to enhance its anti-tumor activity. Another area of interest is the investigation of 2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide as a treatment for other B cell malignancies and autoimmune diseases. Finally, further research is needed to determine the safety and efficacy of 2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide in clinical trials, which will be critical for its eventual approval as a therapeutic agent.

Synthesis Methods

2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide can be synthesized using a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 8-tricyclo[5.2.1.02,6]decane-3,9-dione with piperidine to form 8-tricyclo[5.2.1.02,6]decanyl-piperidine. This compound is then reacted with 2-bromoacetyl chloride to form 2-(8-tricyclo[5.2.1.02,6]decanyl)piperidin-4-yl 2-bromoacetate. Finally, the bromine atom is replaced with an amide group using N-(2-aminoethyl)acetamide to form 2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide.

Scientific Research Applications

2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide has been extensively studied in preclinical models as a potential treatment for B cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). It has also shown promise as a treatment for autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.

properties

IUPAC Name

2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c20-17(10-21-12-4-6-18-7-5-12)19-16-9-11-8-15(16)14-3-1-2-13(11)14/h11-16,18H,1-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJNWZDZCFZWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C3CC2CC3NC(=O)COC4CCNCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide

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